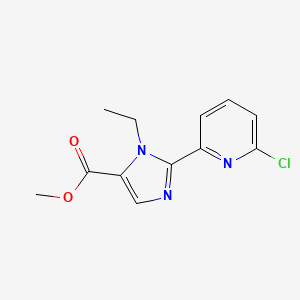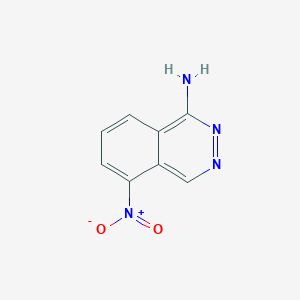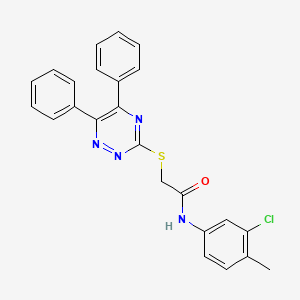![molecular formula C20H19N5OS B15054428 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide](/img/structure/B15054428.png)
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide is a complex organic compound that belongs to the class of triazinoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.
Materials Science: This compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5H-[1,2,4]Triazino[5,6-b]indole-3-thiol
- 5-Methyl-1,2,4-triazino[5,6-b]indol-3-yl-hydrazones
- 1-{3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl}-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide stands out due to its unique structural features and the presence of the N-(3,4-dimethylphenyl)propanamide moiety. This structural modification can enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C20H19N5OS |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide |
InChI |
InChI=1S/C20H19N5OS/c1-11-8-9-14(10-12(11)2)21-19(26)13(3)27-20-23-18-17(24-25-20)15-6-4-5-7-16(15)22-18/h4-10,13H,1-3H3,(H,21,26)(H,22,23,25) |
InChI Key |
WAFBVQSMSJTMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SC2=NC3=C(C4=CC=CC=C4N3)N=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054350.png)
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B15054360.png)
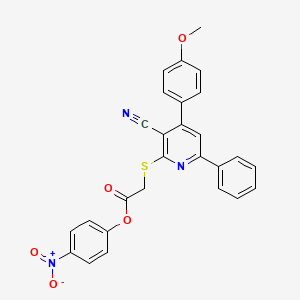
![(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15054368.png)
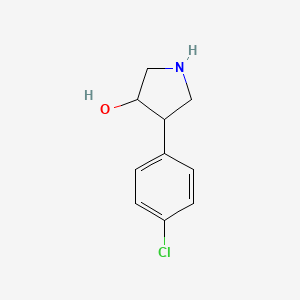
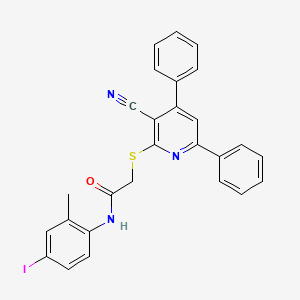
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B15054390.png)
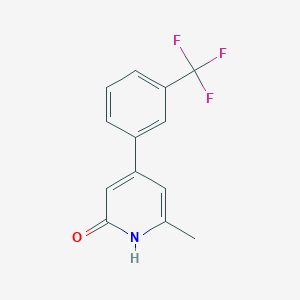
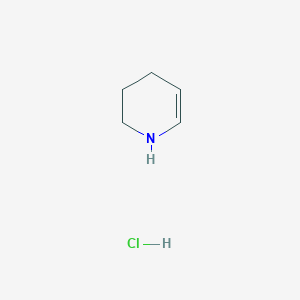
![2-(2-Chloro-6-fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B15054408.png)
